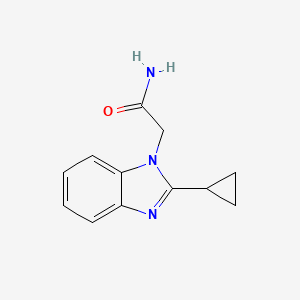

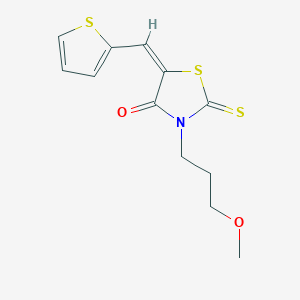

2-(2-cyclopropyl-1H-benzimidazol-1-yl)acetamide

説明

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those similar to 2-(2-cyclopropyl-1H-benzimidazol-1-yl)acetamide, often involves cycloaddition reactions. For instance, cycloaddition of 2-phenacyl-1H-benzimidazole with arylidene-1,3-oxazol-5-ones has been shown to regioselectively form N-(3-aryl-4-benzoyl-1-oxo-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-2-yl)benz-and-acetamides (Dzvinchuk & Lozinskii, 2008).

Molecular Structure Analysis

Crystal structure analysis provides insights into the molecular conformation, demonstrating that benzimidazole ring systems are nearly planar, with specific distances and angles confirming the expected molecular geometry (Özbey, Kuş, & Göker, 2001).

Chemical Reactions and Properties

Cyclopropane-based conformational restrictions have been studied to show how structural modifications affect chemical properties and reactivity. For example, certain cyclopropane analogues have been designed as selective agonists, indicating the significance of the cyclopropane structure in determining chemical behavior (Kazuta et al., 2003).

科学的研究の応用

Antibacterial and Antifungal Activities

Research has shown that derivatives of benzimidazole, such as 2-mercaptobenzimidazole derivatives, exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Enterococcus faecalis, Klebsiella pneumoniae, and Escherichia coli. These compounds also demonstrated antifungal activity against Aspergillus fumigatus and Candida albicans. Their cytotoxic properties were further confirmed through bioassays, indicating their potential as antimicrobial agents (Devi, Shahnaz, & Prasad, 2022).

Antioxidant Applications

Benzimidazole derivatives have been prepared and studied as antioxidants for base oils, showing potential in inhibiting the oxidation of local base oil. The efficiency of these compounds was evaluated through changes in total acid number (TAN), viscosity, and infrared (IR) spectroscopy, underscoring their utility in enhancing the oxidative stability of oils (Basta, El-Bassoussi, Salem, Nessim, Ahmed, & Attia, 2017).

Corrosion Inhibition

New heterocyclic benzimidazole derivatives have been synthesized and characterized for their corrosion inhibition potential on carbon steel in acidic solutions. These studies, combining experimental and theoretical approaches, indicate that such compounds can significantly reduce corrosion rates, offering a promising solution for protecting industrial materials (Rouifi et al., 2020).

Pharmaceutical Research

Within pharmaceutical research, benzimidazole-based compounds have been optimized to improve physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, leading to the discovery of potent agents with specific therapeutic activities. For instance, a novel class of benzimidazole-based farnesoid X receptor (FXR) agonists demonstrated potent lipid-lowering activity after oral administration in mouse models, highlighting their potential in treating diseases related to lipid metabolism (Richter et al., 2011).

Antimicrobial Resistance

The synthesis of N-substituted phenyl acetamide benzimidazole derivatives showed significant antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA), providing a new avenue for combating antibiotic-resistant bacterial infections. These findings suggest that modifications to the benzimidazole structure can enhance antimicrobial efficacy, offering potential leads for new antibiotic agents (Chaudhari et al., 2020).

将来の方向性

The future directions for research on “2-(2-cyclopropyl-1H-benzimidazol-1-yl)acetamide” and related compounds could involve further exploration of their pharmacological activities and potential applications in drug development . Overcoming challenges such as drug resistance and the development of cost-effective synthetic methods could also be areas of focus .

作用機序

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Given the broad range of activities associated with imidazole derivatives, it can be inferred that multiple pathways may be affected .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

特性

IUPAC Name |

2-(2-cyclopropylbenzimidazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c13-11(16)7-15-10-4-2-1-3-9(10)14-12(15)8-5-6-8/h1-4,8H,5-7H2,(H2,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWVIFLEWGBZID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3N2CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}-4-methylpiperazine](/img/structure/B4585351.png)

![ethyl 2-[({[4-(methylsulfonyl)-2-nitrophenyl]thio}acetyl)oxy]benzoate](/img/structure/B4585357.png)

![2-{4-[2-(4-biphenylyloxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4585361.png)

![6-cyclopropyl-8-(difluoromethyl)-2-(propylamino)pyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4585367.png)

![2-{3-[2-cyano-2-(3-nitrophenyl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B4585383.png)

![2-{5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclohexylacetamide](/img/structure/B4585399.png)

![1-ethyl-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4585405.png)

![2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4585412.png)

![N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B4585415.png)

![1-cyclopropyl-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4585426.png)